N-Ethyl-2,4-dinitroaniline molecular weight and formula
N-Ethyl-2,4-dinitroaniline molecular weight and formula
An In-Depth Technical Guide to N-Ethyl-2,4-dinitroaniline: Properties, Synthesis, and Applications
Introduction
N-Ethyl-2,4-dinitroaniline is a synthetic aromatic compound belonging to the dinitroaniline class. Characterized by an aniline core functionalized with two nitro groups and an N-ethyl substituent, this molecule serves as a significant building block and analytical target in various scientific disciplines. Its structural features—specifically the electron-withdrawing nitro groups—profoundly influence its chemical reactivity and physical properties, making it a subject of interest for researchers in organic synthesis, materials science, and drug development. This guide provides a comprehensive overview of its core characteristics, synthesis methodologies, and key applications, grounded in established scientific principles and protocols.
Physicochemical and Structural Characteristics
N-Ethyl-2,4-dinitroaniline is typically a yellow to orange-brown crystalline solid.[1][2] The vibrant color is a direct consequence of the extended π-conjugated system involving the benzene ring, the amino group, and the two nitro groups, which shifts the molecule's absorption spectrum into the visible range. The molecular structure dictates its chemical behavior, particularly the reactivity of the aromatic ring and the acidity of the N-H proton.
Core Properties
A summary of the fundamental physicochemical properties of N-Ethyl-2,4-dinitroaniline is presented below.
| Property | Value | Source(s) |
| IUPAC Name | N-ethyl-2,4-dinitroaniline | [3] |
| Molecular Formula | C₈H₉N₃O₄ | [1][3][4] |
| Molecular Weight | 211.17 g/mol | [1][3] |
| CAS Number | 3846-50-2 | [1][4] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 110-114 °C (Varies with purity) | [2][5] |
| InChI Key | YYOUTZBUOQBAAE-UHFFFAOYSA-N | [3][4] |
Synthesis Methodologies and Mechanistic Insights
The synthesis of N-Ethyl-2,4-dinitroaniline is primarily achieved through two robust and well-documented pathways in organic chemistry. The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction.
Route A: Nucleophilic Aromatic Substitution (SNAr)
This is the most common and efficient laboratory-scale synthesis. It involves the reaction of 1-chloro-2,4-dinitrobenzene with ethylamine.
Causality of Experimental Design:
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Substrate Choice: 1-chloro-2,4-dinitrobenzene is an excellent substrate for SNAr reactions. The two strongly electron-withdrawing nitro groups at the ortho and para positions polarize the C-Cl bond and stabilize the negatively charged intermediate (a Meisenheimer complex), thereby activating the ring for nucleophilic attack.
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Nucleophile: Ethylamine acts as the nucleophile, displacing the chloride leaving group. An excess of ethylamine is often used to drive the reaction to completion and to neutralize the hydrochloric acid byproduct that is formed.[1]
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Solvent: A polar solvent like methanol or ethanol is typically used to dissolve the reactants and facilitate the reaction.[1]
Caption: Electrophilic Aromatic Substitution (Nitration) pathway.
Applications in Scientific Research and Drug Development
The unique chemical structure of N-Ethyl-2,4-dinitroaniline makes it a versatile tool for various applications.
Precursor in Dye and Pigment Synthesis
Historically, dinitroaniline derivatives have been crucial intermediates in the manufacturing of azo and disperse dyes. [6]The nitroanilino moiety serves as a potent chromophore. The primary amine can be diazotized and coupled with other aromatic compounds to produce a wide range of colors for textiles, inks, and toners. [6][7]
Analyte in Propellant Stability Studies
In materials science, N-Ethyl-2,4-dinitroaniline is studied as a degradation product of propellant stabilizers like ethyl centralite. [1]The stability and lifespan of nitrocellulose-based propellants are critical for safety and performance. Monitoring the formation of degradation products, including N-Ethyl-2,4-dinitroaniline, allows researchers to understand the aging process and predict the material's long-term stability. [1]
Scaffold for Prodrug Development
A significant modern application lies in the field of oncology. N-Ethyl-2,4-dinitroaniline is used to synthesize novel prodrugs for targeted cancer therapy. [5] Mechanism of Action (Bioactivation): The core concept relies on nitroreductase enzymes, which are often overexpressed in the hypoxic (low oxygen) environments characteristic of solid tumors. A non-toxic prodrug containing the dinitroaniline scaffold is administered. The tumor-specific nitroreductase enzymes reduce the nitro groups to highly cytotoxic hydroxylamines or amines. This localized bioactivation kills cancer cells while sparing healthy, oxygen-rich tissues, thereby reducing systemic toxicity. This strategy is a key component of Gene-Directed Enzyme Prodrug Therapy (GDEPT).
Caption: Bioactivation of a dinitroaniline prodrug in tumor cells.
Analytical Protocols: RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method for analyzing the purity of N-Ethyl-2,4-dinitroaniline and for monitoring reaction progress. [4] Self-Validating Protocol for RP-HPLC Analysis:
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System Preparation:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: Deionized water with 0.1% formic acid (for Mass-Spec compatibility) or 0.1% phosphoric acid. [4] * Mobile Phase B: Acetonitrile with 0.1% formic acid. [4] * Flow Rate: 1.0 mL/min.
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Detector: UV-Vis detector set to a wavelength where the compound absorbs strongly (e.g., ~340-380 nm, determine experimentally via UV scan).
-
-
Sample Preparation:
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Accurately weigh ~1 mg of N-Ethyl-2,4-dinitroaniline and dissolve it in 10 mL of acetonitrile to create a 100 µg/mL stock solution.
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Prepare a working standard of ~10 µg/mL by diluting the stock solution with the mobile phase.
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-
Analysis:
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Equilibrate the column with a suitable starting gradient (e.g., 70% A, 30% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the working standard.
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Run a linear gradient (e.g., from 30% B to 95% B over 10 minutes) to elute the compound.
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Hold at 95% B for 2 minutes to wash the column, then return to initial conditions and re-equilibrate.
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-
Trustworthiness Check: The retention time of the analyte peak should be consistent across multiple injections (RSD < 2%). The peak shape should be symmetrical. A calibration curve prepared with multiple standards should exhibit high linearity (R² > 0.999) to validate quantitation.
Safety, Handling, and Disposal
N-Ethyl-2,4-dinitroaniline is a hazardous chemical and must be handled with appropriate precautions.
Hazard Identification
| Hazard Class | GHS Classification | Source(s) |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [3] |
| Acute Dermal Toxicity | Category 4 (Harmful in contact with skin) | [3] |
| Acute Inhalation Toxicity | Category 4 (Harmful if inhaled) | [3] |
Handling and Storage Protocols
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [8][9]* Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., butyl rubber or nitrile), and safety goggles or a face shield. [8][10]* Handling Practices: Avoid generating dust. [8][9]Wash hands thoroughly after handling. [9][11]Avoid contact with skin, eyes, and clothing. [9]* Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place away from sources of ignition and incompatible materials such as strong oxidizing agents. [9]
Spill and Disposal
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Spill Response: In case of a small spill, remove all ignition sources. [10]Dampen the solid material with a solvent like acetone to prevent dust from becoming airborne, and carefully transfer it to a sealed container for disposal. [10]The contaminated area should be cleaned with absorbent paper dampened with acetone, followed by a soap and water wash. [10]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste. [11]
Conclusion
N-Ethyl-2,4-dinitroaniline is a compound of significant utility, bridging foundational organic chemistry with advanced applications in materials science and pharmaceutical development. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers leveraging its properties. From its role as a dye intermediate to its modern use as a scaffold for hypoxia-activated prodrugs, N-Ethyl-2,4-dinitroaniline continues to be a relevant and valuable molecule in the scientific landscape.
References
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SIELC Technologies. N-Ethyl-2,4-dinitroaniline. Available from: [Link]
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Organic Syntheses. 2,4-dinitroaniline. Available from: [Link]
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Wikipedia. 2,4-Dinitroaniline. Available from: [Link]
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PubChem. N-ethyl-2,4-dinitroaniline | C8H9N3O4 | CID 77454. Available from: [Link]
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PubChemLite. N-ethyl-2,4-dinitroaniline (C8H9N3O4). Available from: [Link]
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ResearchGate. Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity. Available from: [Link]
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